

Application Note: Comprehensive Analytical Profiling of Ethyl N-(2-chlorophenyl)glycinate

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Compound of Interest

Compound Name: ethyl N-(2-chlorophenyl)glycinate

CAS No.: 2522-00-1

Cat. No.: B2993889

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Executive Summary

Ethyl N-(2-chlorophenyl)glycinate (CAS: 2522-00-1) is a highly versatile N-arylglycine ester utilized as a critical building block in the synthesis of complex heterocycles, such as indoles, quinoxalines, and imidazo[1,2-a]pyridines [1]. Due to its secondary amine and ester functionalities, the molecule is susceptible to specific degradation pathways, including ester hydrolysis and oxidative dehydrogenation. This application note details a robust, multimodal analytical strategy—encompassing HPLC-UV, GC-MS, and NMR—designed to ensure the structural integrity, purity, and stability of this compound for downstream pharmaceutical applications.

Mechanistic Context & Structural Challenges

To develop a self-validating analytical method, one must first understand the physicochemical behavior of the analyte. **Ethyl N-(2-chlorophenyl)glycinate** features an ortho-chloro substituted aniline ring conjugated to a glycine ethyl ester.

The Ortho Effect: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect while simultaneously providing steric hindrance. This steric bulk forces the aromatic ring slightly out of coplanarity with the nitrogen's lone pair. Consequently, the oxidation potential of the secondary amine is altered compared to unsubstituted N-phenylglycines [2]. **Degradation Pathways:** Under oxidative stress (e.g., photoredox conditions or exposure to atmospheric oxygen and transition metals), the secondary amine easily oxidizes

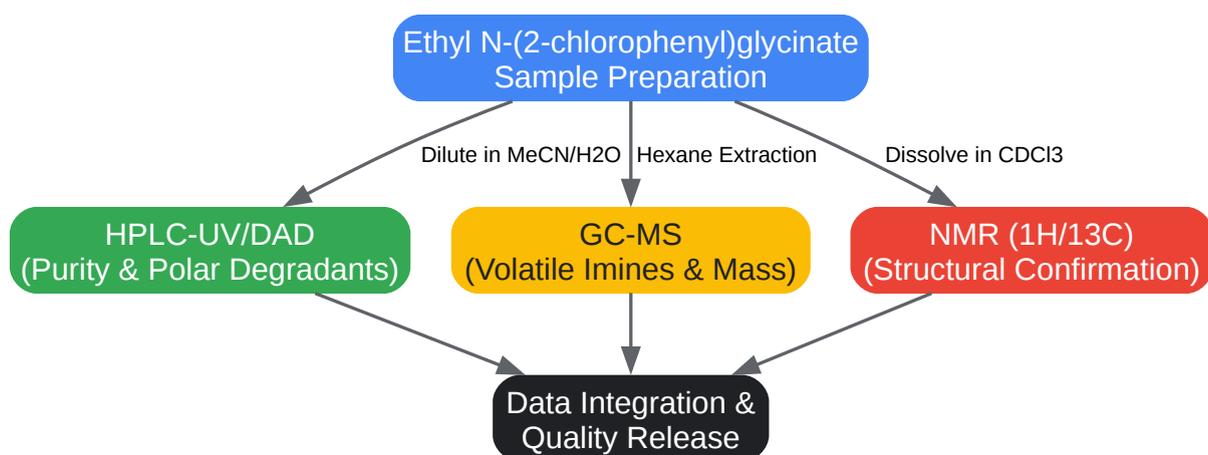
into an amine radical cation, which subsequently loses a proton and an electron to form a reactive imine intermediate [3]. Furthermore, the ethyl ester is prone to hydrolysis under extreme pH conditions. Analytical methods must be designed to detect these specific degradants without artificially inducing them during the analysis.

Table 1: Physicochemical Properties

Property	Value / Description
Chemical Name	Ethyl 2-[(2-chlorophenyl)amino]acetate
CAS Registry Number	2522-00-1
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol
SMILES	CCOC(=O)CNC1=CC=CC=C1Cl
LogP (Computed)	2.8

Analytical Workflow & Strategy

The following workflow establishes a self-validating system: HPLC provides quantitative purity and detects polar degradants (hydrolysis products); GC-MS identifies volatile oxidative degradants (imines) and confirms molecular mass; and NMR provides absolute structural elucidation.



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Caption: Multimodal analytical workflow for the characterization of **ethyl N-(2-chlorophenyl)glycinate**.

Experimental Protocols

HPLC-UV Method for Purity and Related Substances

Causality & Method Design: Secondary amines are notorious for peak tailing on silica-based reverse-phase columns due to secondary interactions with residual surface silanols. To mitigate this, 0.1% Formic Acid (FA) is added to the mobile phase. The low pH (~2.7) fully protonates the residual silanols (neutralizing their charge) and locks the analyte's amine into a single protonated state, ensuring sharp, symmetrical peaks and reproducible retention times [4].

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 10.0 mg of **ethyl N-(2-chlorophenyl)glycinate** and dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
- **Column Selection:** Use a high-end-capped C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 3.5 μm) to further reduce silanol interactions.
- **System Setup:** Set the column oven to 35 °C to reduce mobile phase viscosity and improve mass transfer. Set the UV/DAD detector to 254 nm (optimal for the conjugated aromatic system).
- **Execution:** Inject 10 μL of the sample. Run the gradient program detailed in Table 2.
- **System Suitability:** The method is valid only if the tailing factor for the main peak is 1.5 and the theoretical plate count is 10,000.

Table 2: HPLC Gradient Program

Time (min)	Mobile Phase A (0.1% FA in H ₂ O)	Mobile Phase B (0.1% FA in MeCN)	Flow Rate (mL/min)
0.0	80%	20%	1.0
15.0	20%	80%	1.0
20.0	20%	80%	1.0
20.1	80%	20%	1.0
25.0	80%	20%	1.0

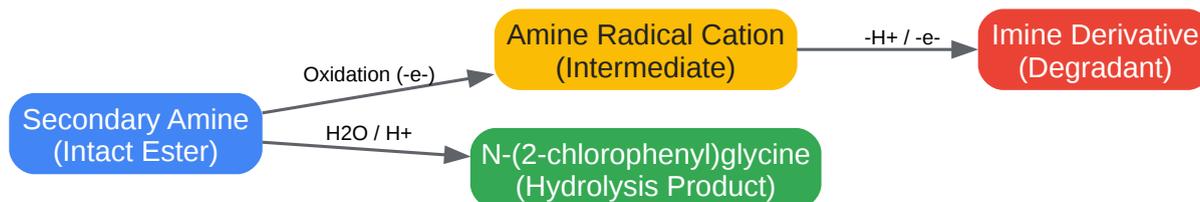
GC-MS Method for Trace Impurity Profiling

Causality & Method Design: As a relatively low molecular weight ester (213.66 Da), this compound is sufficiently volatile for GC without derivatization. However, N-arylglycines can undergo thermal dehydrogenation in excessively hot GC inlets. Therefore, the inlet temperature is strictly capped at 250 °C. This method is specifically tuned to detect the imine degradant and any unreacted 2-chloroaniline from the upstream synthesis [5].

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 5.0 mg of the sample in 5 mL of GC-grade Hexane. Add anhydrous Na₂SO₄ to remove trace moisture, which can degrade the GC column stationary phase.
- **Instrument Setup:** Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm). Use Helium as the carrier gas at a constant flow of 1.2 mL/min.
- **Thermal Program:**
 - Initial oven temperature: 80 °C (hold for 2 min).
 - Ramp at 15 °C/min to 280 °C.
 - Hold at 280 °C for 5 min.
- **MS Parameters:** Electron Ionization (EI) mode at 70 eV. Scan range: 50–350 m/z.

- Data Analysis: Extract the ion chromatogram for m/z 213 (molecular ion) and m/z 211 (imine degradant).



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Caption: Primary degradation and oxidation pathways of N-arylglycine esters under stress conditions.

NMR Spectroscopy for Structural Validation

Causality & Method Design: ¹H and ¹³C NMR are non-destructive techniques that provide absolute connectivity mapping. The ortho-chloro substitution breaks the symmetry of the aromatic ring, resulting in a distinct multi-multiplet pattern in the 6.5–7.5 ppm region, unlike the simpler AA'BB'C system of unsubstituted aniline derivatives. The methylene protons of the glycine moiety appear as a distinct singlet (or doublet if coupled to the NH proton, depending on exchange rates in CDCl₃).

Step-by-Step Protocol:

- Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
- Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (512 scans).
- Interpretation: Verify the ester ethyl group via the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm).

Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Protons	Multiplicity	Integration	Expected Shift (ppm)	Structural Assignment
-CH ₃	Triplet (J ≈ 7.1 Hz)	3H	1.25 - 1.35	Ethyl ester methyl
-CH ₂ - (ester)	Quartet (J ≈ 7.1 Hz)	2H	4.15 - 4.25	Ethyl ester methylene
-CH ₂ - (glycine)	Singlet / Broad Doublet	2H	3.90 - 4.00	Methylene adjacent to N
-NH-	Broad Singlet	1H	4.80 - 5.10	Secondary amine (exchangeable)
Ar-H	Multiplets	4H	6.50 - 7.30	Ortho-chloro substituted aromatic ring

References

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